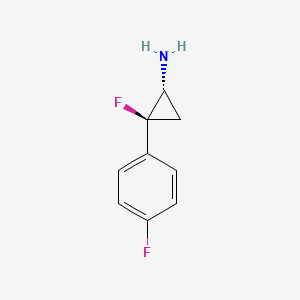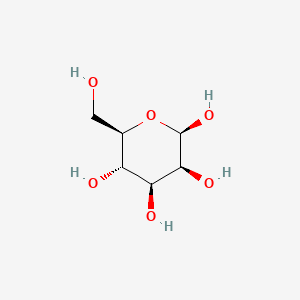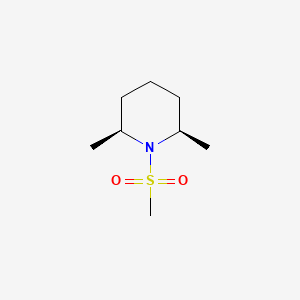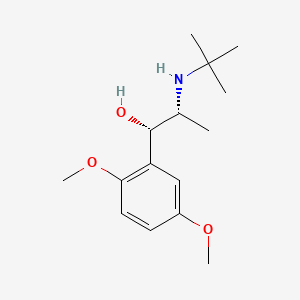
cis-2-(Para-fluorophenyl)cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(para-fluorophenyl)cyclopropylamine is a small molecular compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropylamine core with a para-fluorophenyl substituent, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(para-fluorophenyl)cyclopropylamine typically involves multiple steps, including cyclopropanation and subsequent functional group modifications. One common method involves the cyclopropanation of 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one using dibromofluoromethane with saturated aqueous potassium hydroxide solution in the presence of 18-crown-6 in dichloromethane. This is followed by the removal of a bromine atom from the formed bromofluorocyclopropane derivative using Raney nickel .
Industrial Production Methods
Industrial production methods for cyclopropylamines, including this compound, often utilize phase transfer catalysis (PTC) to enhance reaction efficiency. For example, cyclopropylamine can be synthesized from γ-butyrolactone and isopropanol through a series of steps: ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation. PTC is employed in the cyclization and hydrolysis steps to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Cis-2-(para-fluorophenyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The para-fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dibromofluoromethane, potassium hydroxide, and Raney nickel for cyclopropanation and dehalogenation reactions. Conditions often involve the use of dichloromethane as a solvent and phase transfer catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted cyclopropylamines and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-2-(para-fluorophenyl)cyclopropylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropylamine chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Cis-2-(para-fluorophenyl)cyclopropylamine exerts its effects primarily through the inhibition of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). The compound forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition affects the metabolism of neurotransmitters and other amines, making it a valuable tool for studying neurochemical processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Trans-2-phenylcyclopropylamine: Known for its use as an MAO inhibitor in the treatment of depression.
2-Fluoroethylamine: Shares structural similarities and is used in various chemical and biological studies.
Uniqueness
Cis-2-(para-fluorophenyl)cyclopropylamine is unique due to its cis configuration and the presence of a para-fluorophenyl group, which imparts distinct chemical and biological properties. This configuration enhances its selectivity and potency as an MAO inhibitor compared to other cyclopropylamines .
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R,2S)-2-fluoro-2-(4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-6(2-4-7)9(11)5-8(9)12/h1-4,8H,5,12H2/t8-,9+/m1/s1 |
InChI Key |
JCUGJWBVZNWAIJ-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C2=CC=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)

![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)
![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
